2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide
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Overview
Description
2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide is a complex organic compound that belongs to the class of pyrazoloquinolines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinoline core fused with a pyrazole ring, which is further substituted with various functional groups, making it a versatile molecule for various chemical reactions and applications.
Mechanism of Action
Target of Action
Piperidine derivatives have been found to interact with a variety of biological targets, including G protein-coupled receptors, ion channels, and enzymes .
Biochemical Pathways
Again, without knowing the specific target, it’s challenging to identify the exact biochemical pathways this compound might affect. Piperidine derivatives have been found to affect a variety of pathways depending on their specific targets .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide typically involves multiple steps:
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Formation of the Quinoline Core: : The quinoline core can be synthesized using various methods, such as the Skraup, Doebner-Von Miller, or Friedländer synthesis. These methods involve the cyclization of aniline derivatives with aldehydes or ketones in the presence of acidic catalysts .
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Formation of the Pyrazole Ring: : The pyrazole ring is formed by the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds. This step often requires the use of solvents like ethanol or methanol and may involve heating under reflux conditions .
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Substitution Reactions: : The final compound is obtained by introducing the 4-methylphenyl and oxolan-2-ylmethyl groups through substitution reactions. These reactions typically involve the use of reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of automated reactors could be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the methyl group attached to the phenyl ring. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) .
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Reduction: : Reduction reactions can target the carbonyl group in the pyrazole ring. Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents used in these reactions .
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Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the quinoline core. Reagents like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like DMF or THF are commonly used .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid derivative, while reduction of the carbonyl group can produce an alcohol .
Scientific Research Applications
2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide has several applications in scientific research:
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Medicinal Chemistry: : The compound’s unique structure makes it a potential candidate for drug development, particularly for targeting specific enzymes or receptors in the body .
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Biological Studies: : It can be used as a probe to study various biological processes, such as enzyme inhibition or receptor binding .
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Industrial Applications: : The compound’s chemical properties make it useful in the synthesis of other complex molecules, which can be applied in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
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2-(4-methylphenyl)quinoline: : This compound shares the quinoline core but lacks the pyrazole ring and other substituents, making it less versatile in terms of chemical reactivity .
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3-oxo-N-[(oxolan-2-yl)methyl]-2H-pyrazolo[4,3-c]quinoline-8-carboxamide: : This compound is similar but lacks the 4-methylphenyl group, which can affect its biological activity and chemical properties .
Uniqueness
The presence of both the quinoline and pyrazole rings, along with the specific substituents, makes 2-(4-methylphenyl)-3-oxo-N-[(oxolan-2-yl)methyl]-2H,3H,5H-pyrazolo[4,3-c]quinoline-8-carboxamide unique.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-oxo-N-(oxolan-2-ylmethyl)-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O3/c1-14-4-7-16(8-5-14)27-23(29)19-13-24-20-9-6-15(11-18(20)21(19)26-27)22(28)25-12-17-3-2-10-30-17/h4-9,11,13,17,26H,2-3,10,12H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KSJFUTUCLADUPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5CCCO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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